molecular formula C7H9BrN2O B189567 2-Bromo-6-ethoxypyridin-3-amine CAS No. 625822-15-3

2-Bromo-6-ethoxypyridin-3-amine

Cat. No.: B189567
CAS No.: 625822-15-3
M. Wt: 217.06 g/mol
InChI Key: PBFNLRGOPHKPHZ-UHFFFAOYSA-N
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Description

2-Bromo-6-ethoxypyridin-3-amine is a chemical compound with the molecular formula C7H9BrN2O and a molecular weight of 217.06 g/mol It is a derivative of pyridine, characterized by the presence of a bromine atom at the second position, an ethoxy group at the sixth position, and an amino group at the third position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-6-ethoxypyridin-3-amine can be synthesized through several synthetic routes. One common method involves the bromination of 6-ethoxypyridin-3-amine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-ethoxypyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Coupling Reactions: Formation of biaryl compounds.

    Oxidation and Reduction Reactions: Formation of nitro or amino derivatives.

Mechanism of Action

The mechanism of action of 2-Bromo-6-ethoxypyridin-3-amine depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product . In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-ethoxypyridin-3-amine is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions in chemical and biological systems. This structural feature can enhance its solubility and modify its electronic properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-bromo-6-ethoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-2-11-6-4-3-5(9)7(8)10-6/h3-4H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFNLRGOPHKPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355776
Record name 3-Amino-2-bromo-6-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625822-15-3
Record name 3-Amino-2-bromo-6-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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